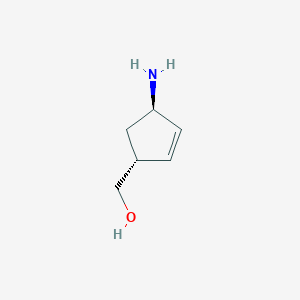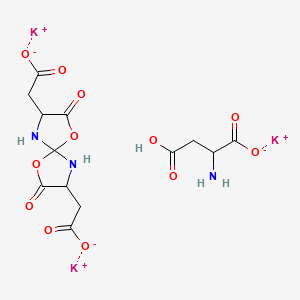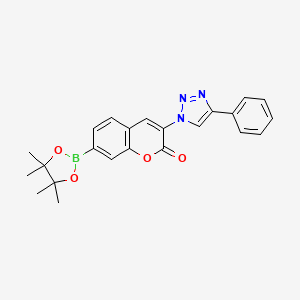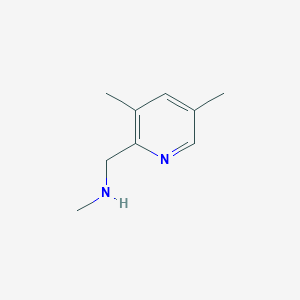![molecular formula C5H4N4 B15246849 Imidazo[1,5-D][1,2,4]triazine CAS No. 68457-59-0](/img/structure/B15246849.png)
Imidazo[1,5-D][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-D][1,2,4]triazine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,5-D][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenones and heterocyclic ketones under specific conditions . Another approach involves a one-pot, multicomponent reaction using easily accessible starting materials and a simple, catalyst-free protocol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,5-D][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Imidazo[1,5-D][1,2,4]triazine has a broad range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Imidazo[1,5-D][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to inhibit enzymes like IKK-ɛ and TBK1, which play a role in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can lead to anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
Imidazo[1,5-D][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[1,2-a][1,3,5]triazine: This compound features a different ring fusion pattern and exhibits distinct chemical and biological properties.
Imidazo[2,1-b][1,3]thiazine: Another heterocyclic compound with a sulfur atom in the ring system, showing different reactivity and applications.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: A fused heterocyclic compound with additional benzene rings, used in agricultural fungicides.
The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse applications.
Propriétés
Numéro CAS |
68457-59-0 |
|---|---|
Formule moléculaire |
C5H4N4 |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
imidazo[1,5-d][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-5-2-7-8-4-9(5)3-6-1/h1-4H |
Clé InChI |
UAOOBKAGZAHSNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NN=CN2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)

![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)

![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)




![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
